1-Phenoxy-2-propanol

Overview

Description

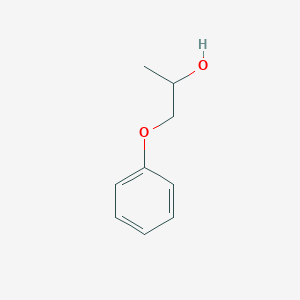

1-Phenoxy-2-propanol (CAS 122-99-6), also known as phenoxyisopropanol or propylene glycol phenyl ether, is a synthetic organic compound with the molecular formula C₉H₁₂O₂ and a molar mass of 152.19 g/mol. It is a colorless to pale yellow liquid with a mild odor, notable for its solubility in water, alcohols, and organic solvents .

Preparation Methods

Nucleophilic Substitution Reactions

Reaction Mechanism

This method involves substituting a hydroxyl group in phenol with a propylene glycol derivative. A key patent (CN105330519A) outlines the reaction of 4-phenoxyphenol with chloroisopropyl alcohol in the presence of an acid-binding agent (e.g., pyridine or triethylamine) . The mechanism proceeds via nucleophilic attack by the phenoxide ion on the electrophilic carbon of chloroisopropyl alcohol, facilitated by deprotonation of the phenol.

Key Reaction Parameters:

Performance Data:

| Acid-Binding Agent | Yield (%) | Purity (%) |

|---|---|---|

| Pyridine | 88.95 | 98.10 |

| Triethylamine | 82.30 | 95.20 |

| Sodium Hydroxide | 75.60 | 92.50 |

Advantages : High selectivity (>97% purity) , minimal isomer formation.

Limitations : Requires stoichiometric acid-binding agents, generating salt waste.

Epoxide Ring-Opening Reactions

Base-Catalyzed Approach

Reacting 4-phenoxyphenol with (S)-propylene oxide in basic conditions (e.g., NaOH or KOH) is a widely used industrial method . The base deprotonates 4-phenoxyphenol, enabling nucleophilic attack on the epoxide’s less substituted carbon.

Optimization Insights:

-

Solvent : Water-ethanol mixtures enhance solubility and reaction rate .

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve kinetics .

Representative Data:

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NaOH | Ethanol/H2O | 89.2 | 97.5 |

| KOH | DMF | 86.7 | 96.8 |

| Na2CO3 | Toluene/H2O | 78.4 | 94.2 |

Advantages : Scalable, cost-effective raw materials.

Challenges : Competing isomer formation (e.g., 1-phenoxy-1-propanol) necessitates careful pH control .

Catalytic Synthesis Using Solid Acid Catalysts

Al2O3-MgO/Fe3O4 Catalysis

A solvent-free method employs Al2O3-MgO/Fe3O4 to catalyze the reaction between phenol and propylene oxide . The catalyst’s Brønsted and Lewis acid sites activate the epoxide, while its magnetic properties simplify recovery.

Process Conditions:

Performance Metrics:

| Catalyst Composition | Yield (%) | Purity (%) | Reusability (Cycles) |

|---|---|---|---|

| Al2O3-MgO/Fe3O4 | 92.0 | 99.3 | 5 |

| H-ZSM-5 | 84.5 | 97.8 | 3 |

| Amberlyst-15 | 79.2 | 95.6 | 4 |

Advantages : Environmentally benign, high recyclability.

Limitations : High-pressure equipment required.

Comparative Analysis of Methods

Efficiency and Sustainability

| Method | Yield (%) | Purity (%) | E-Factor* | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 88.95 | 98.10 | 2.1 | Industrial |

| Epoxide Ring-Opening | 89.2 | 97.5 | 1.8 | Pilot Plant |

| Catalytic Synthesis | 92.0 | 99.3 | 0.9 | Lab-Scale |

*E-Factor = (Mass of waste)/(Mass of product).

Industrial Applicability

Chemical Reactions Analysis

Friedel-Crafts Alkylation

A patented method ( ) involves reacting 4-phenoxy phenyl with chloroisopropyl alcohol in ethanol solvent using acid-binding agents (e.g., pyridine). Key conditions and outcomes:

| Parameter | Value/Details | Yield/Result | Source |

|---|---|---|---|

| Temperature | 78°C (reflux) | 88.95% yield | |

| Acid-binding agent | Pyridine (1.25 eq relative to substrate) | 98.10% purity | |

| Reaction time | 20 hours | Complete conversion |

This method optimizes raw material utilization and minimizes byproducts.

Catalytic Etherification

An alternative synthesis uses propylene oxide and phenol catalyzed by Al₂O₃-MgO/Fe₃O₄ ( ). The reaction proceeds via nucleophilic ring-opening of the epoxide, forming the ether linkage.

Thermal Reactions

Thermal stability and decomposition properties are critical for industrial applications:

| Property | Value/Condition | Source |

|---|---|---|

| Thermal stability | Stable at standard use temperatures | |

| Decomposition onset | Elevated temperatures (>200°C) | |

| Auto-ignition temperature | 480°C at 1,013 hPa |

No hazardous decomposition products are reported under standard conditions, though acrid smoke may form at extreme temperatures ( ).

Environmental Degradation

Biodegradation studies highlight its environmental fate:

Aerobic Biodegradation

In the Zahns-Wellens test ( ):

| Microorganism Source | Degradation Efficiency | Timeframe |

|---|---|---|

| Non-adapted sewage | 88% | 18 days |

| Adapted sewage | 85% | 11 days |

| Elbe River microorganisms | 90% | 21 days |

Bioaccumulation Potential

A calculated Bioconcentration Factor (BCF) of 2.5 in fish indicates low environmental persistence ( ).

Metabolic Pathways

In vivo studies in rats ( ) reveal rapid absorption and metabolism:

No free parent compound is detected in urine, suggesting extensive Phase II metabolism.

Comparative Toxicity in Aquatic Systems

While not a direct chemical reaction, toxicity studies in fish ( ) inform reactive interactions:

| Compound | 96-h LC₅₀ (mg/L) | Anesthetic Efficacy |

|---|---|---|

| This compound | 304.2 | Effective at 415–460 mg/L |

| 2-Phenoxyethanol | 327.9 | Effective at 600 mg/L |

Stability in Formulations

This compound remains stable in cosmetic and industrial formulations but reacts with strong oxidizers, acids, or bases ( ).

Scientific Research Applications

Cosmetics and Personal Care

- Preservative : 1-Phenoxy-2-propanol is widely used as a preservative in cosmetic products like lotions, shampoos, and facial creams. It helps prevent microbial growth, thus extending shelf life .

- Antimicrobial Agent : Its inherent antimicrobial properties ensure the safety and integrity of cosmetic formulations by controlling contamination .

- Solvent and Stabilizer : In addition to its preservative role, PP acts as a solvent for essential oils and stabilizes formulations, enhancing their effectiveness .

Pharmaceuticals

- Preservative in Medications : PP is utilized as a preservative in pharmaceutical products to maintain stability and prevent microbial contamination . Studies indicate that it can be used at concentrations up to 1% in formulations .

- Solvent for Active Ingredients : It serves as a solvent for active pharmaceutical ingredients, improving the dissolution and stability of certain compounds .

Industrial Applications

- Pesticide Formulations : Due to its solvent properties, this compound is incorporated into pesticide formulations to dissolve and stabilize active ingredients, enhancing their efficacy in pest control .

- Metal Cleaning : It is employed in cleaning agents for metal surfaces, acting as a dispersing agent to remove contaminants effectively .

- Fragrances and Essential Oils : As a solvent in fragrances, PP facilitates better blending of aromatic compounds, making it valuable in the fragrance industry .

Environmental Safety

This compound is noted for its biodegradability, which positions it as an environmentally friendly alternative compared to other preservatives and solvents that may accumulate in the environment. This property is particularly important for manufacturers focused on sustainability practices .

Case Study 1: Anesthetic Effects on Gastropods

Research has explored the anesthetic effects of this compound on gastropods. The findings indicate significant stress responses associated with exposure to this compound, which could have implications for its use in biological studies involving immobilization agents .

Case Study 2: Percutaneous Absorption Studies

A study evaluated the percutaneous absorption rates of this compound using Franz diffusion cells. Results indicated absorption rates of approximately 50% for shampoo formulations and 33% for creams over 24 hours. This research underscores the importance of understanding skin permeability when formulating cosmetic products containing PP .

Summary of Key Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Preservative, antimicrobial agent | Extends shelf life; prevents microbial growth |

| Pharmaceuticals | Preservative; solvent for active ingredients | Maintains stability; enhances dissolution |

| Industrial | Pesticide formulations; metal cleaning | Improves efficacy; removes contaminants |

| Fragrances | Solvent for essential oils | Facilitates blending of aromatic compounds |

| Environmental Safety | Biodegradable alternative | Reduces environmental impact |

Mechanism of Action

Propylene phenoxetol exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets various molecular pathways involved in maintaining cell membrane integrity .

Comparison with Similar Compounds

Anesthetic/Immobilization Agents in C. elegans Studies

1-Phenoxy-2-propanol is frequently compared to sodium azide (NaN₃), levamisole, and polystyrene beads for immobilizing C. elegans. Key findings include:

Key Observations :

- Efficacy: Sodium azide and this compound induce rapid paralysis, but sodium azide acts faster at higher concentrations .

- Recovery: Levamisole allows quicker recovery, while this compound at 0.5% ensures 100% recovery within 2 hours .

- Stress and Toxicity: this compound triggers oxidative stress (via daf-16 and hsp-16.2 pathways) and depletes ATP, unlike levamisole . Sodium azide inhibits mitochondrial respiration, causing long-term metabolic disruptions .

Comparison with 2-Phenoxyethanol in Aquatic Anesthesia

A study on juvenile common carp compared this compound (PP) and 2-phenoxyethanol (2PE):

| Parameter | This compound (PP) | 2-Phenoxyethanol (2PE) |

|---|---|---|

| Effective Anesthetic Concentration | 415–460 mg/L | 600 mg/L |

| 96-hour LC₅₀ (Acute Toxicity) | 304.2 mg/L | 327.9 mg/L |

| Recovery Time | Shorter than 2PE | Prolonged |

Cosmetic Preservatives

This compound is contrasted with formaldehyde-releasing agents (e.g., DMDM hydantoin) and parabens:

Advantages of this compound:

- Lower irritation risk compared to parabens and formaldehyde donors.

- Broad-spectrum antimicrobial activity without hormone disruption concerns .

Mechanism of Action and Research Findings

Mitochondrial Dysfunction and Oxidative Stress

This compound induces ATP depletion in C. In contrast, sodium azide directly inhibits cytochrome oxidase, blocking electron transport .

Dermal Absorption and Metabolism

- Percutaneous Permeability: this compound shows low dermal absorption in rat models, with >90% of orally administered doses excreted in urine as phenol conjugates .

Biological Activity

1-Phenoxy-2-propanol (PP), also known as propylene glycol phenyl ether, is an organic compound with diverse applications, particularly in neurophysiology and as a preservative in cosmetics. This article delves into its biological activity, focusing on its anesthetic properties, toxicity, and environmental impact.

This compound has the molecular formula CHO and a molecular weight of 152.19 g/mol. It is characterized by its solubility in water (198 g/L at 20 °C) and a boiling point of 243 °C . The compound is often used as a solvent and a preservative due to its effective antimicrobial properties.

Anesthetic Properties

Case Study: Efficacy in Aquatic Species

Research has demonstrated that this compound serves as an effective anesthetic for various aquatic organisms, including common carp (Cyprinus carpio). In a comparative study, the anesthetic potency and acute toxicity of this compound were evaluated against 2-phenoxyethanol. The findings indicated that:

- Effective Concentrations : The effective concentration for anesthesia was found to be around 415 to 460 mg/L for PP, while 600 mg/L was required for 2-phenoxyethanol.

- Recovery Times : Recovery times were approximately 10 minutes for both agents, suggesting that PP might be a preferable option due to its lower required concentration .

Toxicity Studies

Acute Toxicity Assessment

A significant aspect of understanding the biological activity of PP involves evaluating its toxicity. The 96-hour LC50 values were determined in juvenile carp:

| Compound | LC50 (mg/L) |

|---|---|

| This compound | 304.2 |

| 2-Phenoxyethanol | 327.9 |

These results indicate that both compounds are relatively safe for use as anesthetics in fish, with PP showing slightly lower toxicity .

Environmental Impact

This compound undergoes rapid biodegradation in aerobic soil conditions, which is crucial for assessing its environmental safety. Studies have shown that it can be effectively degraded by microbial action, reducing the risk of long-term ecological damage .

Dermal Absorption Studies

Percutaneous Permeability

In cosmetic applications, understanding the dermal absorption of PP is essential. A study using the Franz diffusion method assessed percutaneous absorption rates:

| Formulation | Absorption Rate (%) | Skin Permeability (mg/cm²) |

|---|---|---|

| Shampoo | 50.0 ± 6.0 | 1377.2 ± 240.1 |

| Cream | 33.0 ± 3.2 | 1038.0 ± 72.2 |

These findings suggest that PP can penetrate the skin barrier effectively, which is important for its role as a preservative in cosmetic formulations .

Stress Response Studies

Impact on Model Organisms

Recent research involving Caenorhabditis elegans demonstrated that exposure to PP induces stress responses, as indicated by activation of stress-related genes such as daf-16. This study highlights the importance of considering potential stress-related effects when using immobilizing agents in biological experiments .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and identify impurities in 1-phenoxy-2-propanol for experimental use?

To ensure reliable results, purity assessment should involve high-performance liquid chromatography (HPLC) or gas chromatography–mass spectrometry (GC-MS). Commercial batches often contain ≤7% bis(propylene glycol) phenyl ether as a residual impurity, which can affect reaction reproducibility . Always request a Certificate of Analysis (COA) from suppliers, cross-referencing batch-specific data for refractive index (n20/D 1.523) and density (1.064 g/mL at 20°C) to confirm compliance with literature values .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

Advanced Research Questions

Q. How should researchers design experiments to assess the anesthetic efficacy of this compound in aquatic species?

Experimental Design Considerations:

- Dosage : For juvenile common carp (Cyprinus carpio), effective anesthesia occurs at 400–460 mg·L⁻¹, with recovery within 10 minutes .

- Controls : Include non-anesthetized groups to baseline hematological parameters (e.g., RBC count, glucose levels).

- Timing : Measure biochemical stress markers (e.g., plasma glucose, ammonia) at 10 minutes and 24 hours post-exposure to evaluate transient vs. persistent effects .

- Species-Specificity : Test efficacy across taxa; invertebrates (e.g., bivalves) require lower concentrations (e.g., 0.5% v/v) compared to fish .

Q. What methodological approaches quantify biochemical stress responses induced by this compound exposure?

- Glucose/Ammonia Assays : Use enzymatic kits (e.g., hexokinase for glucose, glutamate dehydrogenase for ammonia) to detect stress-induced hyperglycemia and nitrogen imbalance in fish plasma .

- Redox Tone Analysis : Employ reduction-oxidation-sensitive GFP reporters in C. elegans to monitor glutathione pool oxidation (e.g., 35-minute exposure to 1.0% this compound induces significant oxidation) .

- Statistical Validation : Apply two-way Kruskal-Wallis tests with Dunnett’s post-hoc analysis to compare treated vs. control groups .

Q. How does this compound compare to 2-phenoxyethanol in anesthetic potency and toxicity for fish?

Comparative Analysis:

- Efficacy : this compound (415–460 mg·L⁻¹) achieves anesthesia faster than 2-phenoxyethanol (600 mg·L⁻¹) in carp, with similar recovery times .

- Toxicity : The 96-h LC50 values are 304.2 mg·L⁻¹ (this compound) vs. 327.9 mg·L⁻¹ (2-phenoxyethanol), indicating comparable acute toxicity .

- Stress Markers : Both induce transient glucose spikes, but this compound causes less severe leukocytosis .

Q. What synthesis routes are available for this compound, and how can purity be optimized?

Synthesis Strategies:

- Epoxidation : React phenol with propylene oxide under alkaline conditions, yielding this compound with tech-grade (85%) purity .

- Purification : Distillation at 243°C removes bis(propylene glycol) phenyl ether impurities .

- Derivatization : Intermediate for phenoxybenzamine synthesis via reaction with monoethanolamine and benzoyl chloride .

Q. Data Contradictions and Resolution

- Anesthetic Concentration Variability : Studies report divergent effective doses (400–460 mg·L⁻¹ in fish vs. 0.5–1.0% in C. elegans). Resolution: Standardize protocols by temperature, species, and exposure duration .

- Impurity Thresholds : Commercial batches (≥93% purity) may still affect experimental reproducibility. Recommendation: Validate purity in-house via NMR or GC-MS .

Properties

IUPAC Name |

1-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLKWZIFZMJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027312 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Reference #1] | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.2 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 15.1 g/L at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0622 g/cu cm at 20 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.27 (Air = 1) | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg], 0.00218 mm Hg at 25 °C | |

| Record name | Propylene phenoxetol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16978 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Propylene glycol phenyl ether has a minimum purity of 93%. At least 93% of commercial propylene glycol phenyl ether is comprised of a mixture of 1-phenoxy-propan-2-ol and 2-phenoxypropan- 1-ol, with the former isomer as the major constituent. The individual isomers are not separated nor produced as individual chemicals. The remaining 7% consists of up to 7% di-PPh, 0.1% phenol and 0.35% water. Of the 93% that is a mixture of the two isomers, 1-phenoxy-propan- 2-ol (CAS No. 770-35-4) constitutes > 85% of the mixture (is the thermodynamically favored isomer) and 2-phenoxy-propan-1-ol (CAS No. 4169-04-4) constitutes < 15%. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

770-35-4 | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYISOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CZY0NY1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.4 °C | |

| Record name | Propylene glycol phenyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.